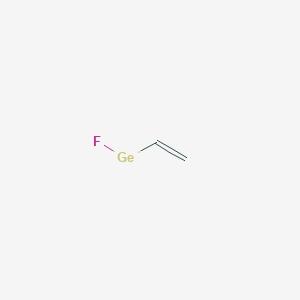

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-メチル-3-(プロパン-2-イル)ヘキサ-3-エン-1-インは、分子式 C10H16 の化学化合物です。アルキン系に属し、炭素-炭素三重結合の存在を特徴としています。

製法

合成経路と反応条件

5-メチル-3-(プロパン-2-イル)ヘキサ-3-エン-1-インの合成には、通常、アルキン前駆体と特定の反応条件を使用して目的の構造を実現します。一般的な方法の1つは、適切なアルキンを適切なアルキルハライドで塩基性条件下でアルキル化することです。たとえば、3-ヘキシンとイソプロピルブロミドを、ナトリウムアミドなどの強塩基の存在下で反応させると、5-メチル-3-(プロパン-2-イル)ヘキサ-3-エン-1-インが得られます。

工業生産方法

この化合物の工業生産には、触媒プロセスなどの、よりスケーラブルで効率的な方法が関与する場合があります。パラジウムやニッケルなどの触媒は、アルキンとアルキルハライド間のカップリング反応を促進するために使用でき、最終生成物の収率と純度を向上させることができます。

化学反応解析

反応の種類

5-メチル-3-(プロパン-2-イル)ヘキサ-3-エン-1-インは、次のようなさまざまなタイプの化学反応を起こす可能性があります。

酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化できます。

還元: 還元反応は、三重結合を二重結合または単結合に変換し、アルケンまたはアルカンを生成できます。

置換: この化合物は、アルキン基が他の官能基に置き換えられる求核置換反応に関与できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を、酸性または塩基性条件下で使用できます。

還元: パラジウムまたはニッケル触媒の存在下で水素ガスを水素化反応に使用できます。

置換: ナトリウムアミドや有機リチウム試薬などの求核試薬を置換反応に使用できます。

生成される主要な生成物

酸化: ケトンまたはカルボン酸。

還元: アルケンまたはアルカン。

置換: 使用した求核試薬に応じて、さまざまな置換アルキン。

科学研究における用途

5-メチル-3-(プロパン-2-イル)ヘキサ-3-エン-1-インは、科学研究においていくつかの用途があります。

化学: 有機合成における構成要素として使用され、より複雑な分子の作成を可能にします。

生物学: この化合物は、アルキンを含む酵素触媒反応の研究に使用できます。

産業: 特殊化学品や特定の特性を持つ材料の生産に使用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(propan-2-yl)hex-3-en-1-yne typically involves the use of alkyne precursors and specific reaction conditions to achieve the desired structure. One common method involves the alkylation of a suitable alkyne with an appropriate alkyl halide under basic conditions. For example, the reaction of 3-hexyne with isopropyl bromide in the presence of a strong base like sodium amide can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. Catalysts like palladium or nickel can be used to facilitate the coupling reactions between alkynes and alkyl halides, ensuring higher yields and purity of the final product.

化学反応の分析

Types of Reactions

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst can be used for hydrogenation reactions.

Substitution: Nucleophiles like sodium amide or organolithium reagents can be employed for substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various substituted alkynes depending on the nucleophile used.

科学的研究の応用

5-Methyl-3-(propan-2-yl)hex-3-en-1-yne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用機序

5-メチル-3-(プロパン-2-イル)ヘキサ-3-エン-1-インがその効果を発揮するメカニズムは、それが起こす特定の反応によって異なります。たとえば、酸化反応では、化合物の三重結合は酸化剤によって攻撃され、最終的にケトンまたはカルボン酸を生成する中間体を形成します。関与する分子標的と経路は、反応条件と使用される試薬に基づいて異なります。

類似化合物との比較

類似化合物

ウンベルロン: ウンベラリア・カリフォルニカの葉に見られる、類似の構造を持つモノテルペンケトン.

5-イソプロピル-2-メチルビシクロ[3.1.0]ヘキサン-2-オール: 類似の炭素骨格を持つ別の化合物.

®-5-メチル-2-(プロプ-1-エン-2-イル)ヘキサ-4-エン-1-イル 2-メチルブタノエート: 類似の官能基を持つ関連するエステル.

独自性

5-メチル-3-(プロパン-2-イル)ヘキサ-3-エン-1-インは、その特定のアルキン機能性により、幅広い化学反応に関与できるため、ユニークです。この汎用性により、合成化学およびさまざまな産業用途において貴重な化合物となっています。

特性

CAS番号 |

919516-14-6 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC名 |

5-methyl-3-propan-2-ylhex-3-en-1-yne |

InChI |

InChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h1,7-9H,2-5H3 |

InChIキー |

KBYDDIWLRPESPW-UHFFFAOYSA-N |

正規SMILES |

CC(C)C=C(C#C)C(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)

![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)

![(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12616065.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)

![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)

![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)